4-[2-(Benzyloxy)ethoxy]phenylboronic acid
Description
Significance of Boronic Acids in Modern Organic Synthesis and Materials Science
Boronic acids are most famously utilized as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. chemicalbook.com This reaction, which forms a carbon-carbon bond between the boronic acid and an organic halide, is a powerful method for constructing complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Beyond this, boronic acids serve as protecting groups for diols, are used in the synthesis of α-amino acids, and participate in various other organic transformations. chemicalbook.com
In materials science, the ability of boronic acids to reversibly bind with diols has been exploited to create "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. nih.govmdpi.com This has led to the development of sensors, drug delivery systems, and self-healing polymers. nih.govmdpi.com Boronic acid-functionalized materials are also being explored for biomedical applications, including the selective separation of glycoproteins and as therapeutic agents. researchgate.net
Overview of Substituted Phenylboronic Acids
The properties and reactivity of the phenylboronic acid scaffold can be finely tuned by introducing various substituents to the phenyl ring. Electron-donating or electron-withdrawing groups can influence the electronic nature of the boron atom, affecting its reactivity in cross-coupling reactions. Furthermore, the introduction of functional groups can impart new capabilities. For instance, ether-linked phenylboronic acids have been investigated for their potential in creating advanced polymers and liquid crystals. The nature and position of these substituents are crucial in determining the final properties and applications of the molecule.
Rationale for Research on 4-[2-(Benzyloxy)ethoxy]phenylboronic Acid
The specific structure of this compound, featuring a flexible benzyloxyethoxy group at the para position, suggests a deliberate design for specific applications. The ether linkage provides flexibility, while the benzyl (B1604629) group introduces aromatic character and potential for further functionalization. The ethoxy spacer separates the phenylboronic acid moiety from the benzyloxy group, which can influence the electronic properties and steric hindrance of the molecule.
Research into this compound is likely driven by several factors:
Advanced Intermediate Synthesis: It can serve as a building block in Suzuki-Miyaura coupling reactions to introduce the 4-[2-(Benzyloxy)ethoxy]phenyl group into larger, more complex molecules, potentially for pharmaceutical or materials science applications.
Functional Materials Development: The presence of the ether and benzyl groups makes it a candidate for the synthesis of novel liquid crystals or polymers with specific thermal or optical properties. For instance, similar benzyloxy-containing compounds have been used to create liquid crystalline materials. nih.gov
Biomedical Applications: The ethylene (B1197577) glycol-like spacer could enhance biocompatibility and solubility, making it a candidate for use in biological systems, such as in the development of sensors or drug delivery vehicles that target specific biological markers.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its basic properties can be identified from available data sources.
| Property | Value | Source |
| IUPAC Name | (4-(2-(benzyloxy)ethoxy)phenyl)boronic acid | Inferred |
| Molecular Formula | C₁₅H₁₇BO₄ | PubChem |
| Molecular Weight | 272.10 g/mol | PubChem |
| CAS Number | 851335-76-7 | BLD Pharm |
| Canonical SMILES | C1=CC=C(C=C1)COCCOC2=CC=C(C=C2)B(O)O | PubChem |
| InChI Key | N/A | N/A |
Synthesis and Research Findings
Detailed, peer-reviewed synthesis procedures and specific research findings for this compound are scarce in the public domain. However, its synthesis can be inferred from established methods for preparing substituted phenylboronic acids.
A plausible synthetic route would involve the reaction of a Grignard reagent, formed from 1-(benzyloxy)-2-(4-bromophenoxy)ethane, with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis to yield the final boronic acid. This is a common and versatile method for the preparation of a wide range of phenylboronic acid derivatives. chemicalbook.com
While direct research on this specific molecule is limited, studies on analogous compounds provide insight into its potential applications. For example, phenylboronic acids with ether linkages are known to be used in the creation of functional materials. The benzyloxy group, in particular, is a common feature in molecules designed for liquid crystal applications and as pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
[4-(2-phenylmethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c17-16(18)14-6-8-15(9-7-14)20-11-10-19-12-13-4-2-1-3-5-13/h1-9,17-18H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGINCKNPCLXVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCOCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Research Applications of 4 2 Benzyloxy Ethoxy Phenylboronic Acid
Supramolecular Chemistry and Engineered Materials
The compound serves as a powerful building block in supramolecular chemistry, where non-covalent and reversible covalent interactions are harnessed to construct complex, functional assemblies. Its utility spans the creation of ordered architectures, smart materials, and nanostructures.
Design and Fabrication of Boronic Acid-Based Supramolecular Architectures
The cornerstone of this compound's role in supramolecular chemistry is the boronic acid moiety, -B(OH)₂. This group is a versatile tool for molecular self-assembly due to its ability to form a variety of dynamic interactions. researchgate.net The primary mechanism involves the formation of reversible covalent bonds, specifically cyclic boronate esters, through reaction with molecules containing 1,2- or 1,3-diol functionalities. nih.govresearchgate.net This "click reaction" is dynamic, allowing for the assembly and disassembly of structures under specific conditions. researchgate.net
Furthermore, the boronic acid group can participate in strong hydrogen bonding interactions (O–H···X), acting as a hydrogen bond donor. researchgate.net The boron center can also form dative bonds with Lewis bases, providing an additional mode of orthogonal interaction for building hierarchical nano- and microstructures. researchgate.netrsc.org Researchers exploit these combined interactions—boronate esterification, hydrogen bonding, and dative bonds—to design and fabricate a wide range of supramolecular structures, from polymers to well-defined network nanomaterials. researchgate.netrsc.org
| Interaction Type | Interacting Partner | Bond Nature | Application in Supramolecular Assembly |
| Boronate Esterification | Diols, Polyols | Dynamic Covalent | Formation of pH-responsive polymers, gels, and networks. nih.gov |
| Hydrogen Bonding | Heteroatoms (e.g., Nitrogen in pyridyls) | Non-covalent | Engineering of co-crystals and ladder-like structures. researchgate.net |
| Dative Bonding | Lewis Bases (e.g., Amines) | Coordinate Covalent | Creation of hierarchical and multi-dimensional nano/microstructures. rsc.org |
Integration into Smart Gels and Stimuli-Responsive Polymers
"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external environmental triggers. dntb.gov.uanih.gov Polymers incorporating phenylboronic acid (PBA) are a prominent class of such materials because the boronate esters they form with diols are sensitive to changes in pH and the presence of competing saccharides. nih.govnih.gov
The integration of 4-[2-(Benzyloxy)ethoxy]phenylboronic acid into polymer chains or as cross-linkers allows for the creation of smart hydrogels. rsc.org At a pH above the pKa of the boronic acid, stable boronate ester cross-links are formed with diol-containing polymers (like polyvinyl alcohol), leading to a gel state. nih.gov If the pH is lowered, the esters hydrolyze, causing the gel to dissolve (a sol-gel transition). nih.gov This pH-responsiveness is fundamental to their application.
Moreover, these materials are highly responsive to sugars. The addition of saccharides, which are rich in diol groups, can competitively displace the cross-linking diols, leading to a disruption of the gel network. nih.govrsc.org This property is extensively explored for creating glucose-responsive systems for biomedical applications. nih.gov
Key Stimuli for Boronic Acid Polymers:
pH: Reversible formation/hydrolysis of boronate esters. nih.gov
Saccharides (e.g., Glucose): Competitive binding leading to disassembly. nih.gov
Hydrogen Peroxide (H₂O₂): Oxidation of the boronic acid can alter binding properties. nih.gov
Development of Thin Films and Nano-Structures
The principles of boronic acid chemistry are readily extended to the fabrication of organized materials on the nanoscale, including thin films and nanoparticles. rsc.org Layer-by-layer (LbL) assembly has emerged as a versatile and gentle method for creating functional thin films where boronic acid-containing polymers can be deposited with precise control over the film's morphology and thickness. sigmaaldrich.com
In the realm of nanostructures, researchers have developed polymer nanoparticles with phenylboronic acid (PBA) groups displayed on their surface. iaea.org These "Nano-PBA" particles are created from the self-assembly of amphiphilic block copolymers. iaea.org The PBA moieties on the nanoparticle surface are available to interact with biological targets, such as sialic acid residues that are overexpressed on certain tumor cells, demonstrating a powerful strategy for targeted therapies. iaea.org The ability to form structurally well-defined network nanostructures is a direct result of the versatile and sequential linkages that boronic acids can form. researchgate.netrsc.org
Tailoring Material Properties through the Benzyloxyethoxy Group
The benzyloxyethoxy group, -OCH₂CH₂OCH₂C₆H₅, is not merely a passive spacer but an active contributor to the final properties of materials derived from the parent compound. This side chain influences solubility, intermolecular forces, and self-assembly behavior.
Flexibility and Solubility: The ethoxy portion (-OCH₂CH₂O-) introduces flexibility into the molecule. In a polymer, this can lower the glass transition temperature and affect the mechanical properties of the resulting material. The ether linkages can also improve solubility in a wider range of solvents.
Hydrophobicity and Intermolecular Interactions: The terminal benzyl (B1604629) group (-CH₂C₆H₅) is hydrophobic and introduces the potential for π-π stacking interactions between the phenyl rings. This non-covalent interaction can be a significant driving force in self-assembly, influencing the packing of molecules in thin films and the stability of supramolecular architectures. nih.gov
Catalysis and Organic Transformation Innovations
Beyond materials science, boronic acids are recognized for their utility in synthetic organic chemistry, primarily as reagents in cross-coupling reactions. However, their inherent Lewis acidity also positions them as potential catalysts for various organic transformations.
Role of this compound as a Lewis Acid Catalyst
The boron atom in a boronic acid possesses an empty p-orbital, making it electron-deficient and a classic Lewis acid. This allows it to accept a pair of electrons from a Lewis base, thereby activating the substrate for subsequent reactions. While most famously used as a substrate in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the boronic acid group itself can play a catalytic role. researchgate.net
Arylboronic acids can catalyze a range of reactions, including condensations and esterifications. Their catalytic activity can be harnessed in both homogeneous and heterogeneous systems. For instance, boronic acids have been immobilized on solid supports like zeolites to create recyclable catalysts that combine the Lewis acidity of the boron center with the shape-selectivity of the support. researchgate.net The benzyloxyethoxy substituent on the phenyl ring can modulate the Lewis acidity of the boron center through electronic effects and influence the catalyst's solubility and interaction with substrates, potentially tuning its activity and selectivity in specific transformations.
Application in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is celebrated for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.
As a substituted arylboronic acid, this compound is an excellent substrate for these transformations. The boronic acid group serves as the organometallic nucleophile that, after activation by a base, participates in the transmetalation step of the catalytic cycle. The benzyloxyethoxy tail, while not directly involved in the coupling mechanism, can influence the compound's solubility and potentially direct its reactivity in complex molecular environments.
While specific examples detailing the use of this compound in Suzuki-Miyaura reactions are not extensively documented in readily available literature, its reactivity can be confidently inferred from the vast number of studies on similar phenylboronic acids. These reactions are used to synthesize a diverse array of biaryl compounds, which are common scaffolds in pharmaceuticals, agrochemicals, and materials science. For instance, the coupling of various substituted phenylboronic acids with aryl chlorides, a challenging substrate class, has been achieved with high efficiency using advanced palladium-N-heterocyclic carbene (NHC) catalysts.
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reactions with Phenylboronic Acid Derivatives This table illustrates the general utility of phenylboronic acids in Suzuki-Miyaura cross-coupling reactions.
| Boronic Acid | Coupling Partner | Palladium Catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | 4-Bromobenzoyl chloride | Pd₂(dba)₃ | K₂CO₃ | 4-Bromobenzophenone | ~28% |
| Phenylboronic acid | Methyl α-diazopropionate | Pd(PPh₃)₄ | i-Pr₂NH | Methyl 2-phenylacrylate | High |
| p-Acetamidophenylboronic acid | p-Chlorophenylmethyl sulfone | [Pd(IPr)(cin)Cl] | K₂CO₃ | 4-Acetamido-4'-(methylsulfonyl)biphenyl | 49% |
Data sourced from representative studies on Suzuki-Miyaura reactions.
Contributions to Other Significant Organic Syntheses (e.g., Cu-catalyzed reactions, amidation)
Beyond palladium catalysis, boronic acids are versatile reagents in other significant organic transformations. The utility of this compound extends to these reactions, primarily driven by the Lewis acidic nature of the boron atom and its ability to engage with various nucleophiles.
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, utilize boronic acids to form carbon-heteroatom bonds (C-N, C-O). In these reactions, an arylboronic acid can couple with amines or alcohols to produce N-aryl or O-aryl products, respectively. A molecule like this compound could be used to introduce the benzyloxyethoxy-substituted phenyl ring onto a nitrogen- or oxygen-containing substrate. These reactions are often performed under mild conditions, sometimes at room temperature and open to the air, making them highly practical. For example, various arylboronic acids have been successfully coupled with pyranoquinolinones using a copper iodide (CuI) catalyst in DMSO at room temperature, demonstrating the feasibility of such transformations.
Amidation Reactions: While less common than cross-coupling, boronic acids can also participate in amidation reactions, either as catalysts or reagents. They can activate carboxylic acids towards nucleophilic attack by an amine, facilitating the formation of an amide bond. Although direct, large-scale use of this compound in this capacity is not widely reported, its structural features are compatible with such catalytic cycles.
Advanced Sensor Development and Molecular Recognition Systems
The boronic acid functional group is a powerful tool for molecular recognition, forming the basis of a wide range of chemosensors and biosensors. The unique properties of this compound, including its specific substituent, make it a candidate for the construction of tailored sensor systems.
Principles of Boronic Acid-Based Chemosensors and Biosensors
The fundamental principle behind boronic acid-based sensors is the reversible covalent interaction between the boronic acid group and compounds containing 1,2- or 1,3-diol functionalities. This interaction leads to the formation of stable five- or six-membered cyclic boronate esters.
The sensing mechanism relies on an equilibrium between two forms of the boronic acid: a neutral, trigonal planar form and an anionic, tetrahedral boronate form. In the absence of a diol, the neutral form predominates at physiological pH. However, upon binding with a diol, the equilibrium shifts, favoring the formation of the more stable tetrahedral boronate ester. This structural and electronic change upon analyte binding is the key event that can be translated into a measurable signal, such as a change in fluorescence or an electrochemical response.
Selective Recognition of Biological and Chemical Analytes
The ability of boronic acids to bind diols makes them ideal for the selective recognition of a host of biologically and chemically significant analytes.
Saccharides: Carbohydrates, such as glucose and fructose, are rich in cis-diol groups, making them primary targets for boronic acid-based sensors. The development of sensors for continuous glucose monitoring is a major area of research where these principles are applied.
Glycoproteins and Cells: The surface of many cells is decorated with glycoproteins that present sialic acid and other sugar residues. Boronic acid-functionalized sensors can bind to these cell surface carbohydrates, enabling applications in cell imaging and diagnostics.
Catecholamines: Neurotransmitters like dopamine (B1211576) contain a catechol moiety (a 1,2-diol on an aromatic ring), allowing for their selective detection by boronic acid sensors. This has led to the development of electrochemical sensors for measuring dopamine levels with high sensitivity and selectivity, which is critical for studying neurological disorders.
Other Analytes: Boronic acids can also interact with other species, such as fluoride (B91410) ions and hydrogen peroxide, expanding their utility in environmental and industrial monitoring.
The benzyloxyethoxy group on this compound can modulate the sensor's properties, such as its solubility in different media and its steric environment, which can fine-tune its binding affinity and selectivity for specific analytes.
Engineering Sensor Architectures with this compound
To create a functional sensor, the molecular recognition element must be integrated into a larger architecture that can transduce the binding event into a signal. A molecule like this compound can be incorporated into various sensor designs:
Surface Immobilization: The molecule can be attached to the surface of an electrode (e.g., gold, glassy carbon) or a nanoparticle. The phenyl ring provides a rigid scaffold, while the benzyloxyethoxy tail can act as a flexible spacer, positioning the boronic acid recognition site away from the surface to ensure accessibility to the analyte.
Polymer Integration: It can be copolymerized into hydrogels or other smart polymers. The binding of an analyte like glucose can cause the polymer network to swell or shrink, a property that can be harnessed for drug delivery systems or optical sensors.
Molecular Probe Assembly: The compound can be chemically linked to a signaling unit, such as a fluorophore or a redox-active molecule, to create a discrete molecular probe. The benzyloxyethoxy group can help prevent aggregation and improve the probe's performance in biological media.
Fluorescent and Electrochemical Sensing Platforms
The change in the boronic acid's structure and electronics upon diol binding can be reported through several platforms, with fluorescent and electrochemical methods being the most prominent.
Fluorescent Sensing Platforms: In these systems, the boronic acid recognition unit is coupled with a fluorescent molecule (fluorophore). The binding of an analyte modulates the fluorescence output through several mechanisms:
Photoinduced Electron Transfer (PET): In many designs, the nitrogen atom in an adjacent amine group interacts with the boronic acid. Analyte binding alters this interaction, switching off the PET process and "turning on" fluorescence.
Förster Resonance Energy Transfer (FRET): The binding event can change the distance or orientation between two fluorophores (a donor and an acceptor), resulting in a measurable change in the FRET efficiency.
Aggregation-Induced Emission (AIE): Analyte binding can induce the aggregation or disaggregation of AIE-active fluorophores, leading to a significant enhancement or quenching of light emission.
Electrochemical Sensing Platforms: Electrochemical sensors measure changes in electrical properties (current, potential, impedance) that occur when the analyte binds to the boronic acid receptor immobilized on an electrode surface.
Amperometric/Voltammetric Sensing: The binding of a non-redox-active analyte like glucose can block the access of a redox probe (like ferrocene (B1249389) or ferricyanide) to the electrode surface, causing a decrease in the measured current. Alternatively, if the analyte itself is redox-active (like dopamine), its binding can bring it into close proximity with the electrode, facilitating its direct oxidation or reduction.
Impedance Spectroscopy: The formation of the boronate ester complex on the electrode surface alters the local dielectric properties and capacitance, which can be detected as a change in electrochemical impedance.
Computational and Theoretical Investigations of 4 2 Benzyloxy Ethoxy Phenylboronic Acid
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the molecular and electronic properties of boronic acid derivatives. These methods solve approximations of the Schrödinger equation to find the most stable three-dimensional arrangement of atoms (optimized geometry) and to describe the distribution of electrons within the molecule.
For 4-[2-(Benzyloxy)ethoxy]phenylboronic acid, DFT calculations using a basis set like 6-31G(d,p) would be employed to compute key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations reveal the molecule's preferred shape and the spatial relationship between the phenylboronic acid group and the flexible benzyloxyethoxy side chain.
The electronic structure is elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests the molecule is more polarizable and reactive.
Table 1: Representative Calculated Electronic Properties for a Phenylboronic Acid Derivative (Note: This data is illustrative for this class of compounds, as specific published values for this compound are not available.)
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Theoretical Studies of Reactivity and Complexation Behavior
Theoretical studies are crucial for understanding how this compound interacts with other chemical species. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, such as those found in saccharides. rsc.orgnih.gov This behavior is central to their application in chemical sensors and other molecular recognition systems.
Computational modeling can simulate the binding process between the boronic acid and a target diol. nih.govacs.org These simulations investigate various potential binding modes to identify the most energetically favorable complex. acs.org For instance, the binding can be bidentate, involving two hydroxyl groups from the target molecule forming a cyclic boronate ester. nih.gov The strength of this interaction is quantified by calculating the binding energy.
Furthermore, these studies can elucidate the mechanism of interaction. For example, upon binding a diol, the boron atom of a boronic acid typically becomes more acidic. rsc.org This change in Lewis acidity can be modeled to understand its effect on the molecule's electronic properties and its interaction with the surrounding environment, which is a key principle in the design of fluorescent sensors. nih.gov
Conformational Analysis and Intermolecular Interactions with the Benzyloxyethoxy Moiety
The benzyloxyethoxy side chain of this compound introduces significant conformational flexibility. Conformational analysis is a theoretical method used to explore the different spatial arrangements (conformers) of a molecule and their relative energies. By systematically rotating the single bonds within the ether linkage and the benzyl (B1604629) group, a potential energy surface can be generated. This map reveals the lowest-energy conformers, which are the most likely shapes the molecule will adopt.
These studies help to understand how the flexible side chain might influence the accessibility of the boronic acid group for binding or reaction. The benzyloxyethoxy moiety can also participate in various non-covalent intermolecular interactions, such as hydrogen bonding (with the boronic acid's -OH groups) and π-stacking (between the two phenyl rings). Theoretical calculations can quantify the strength and geometry of these interactions, which are critical for predicting how the molecules will pack in a solid state or aggregate in solution.
Table 2: Illustrative Conformational Energy Profile for a Flexible Ether Linkage (Note: This data is representative and illustrates the type of information gained from a potential energy scan.)
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 0.8 | Gauche |
| 120 | 4.8 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Global Minimum) |
Predictive Modeling for Structure-Property Relationships
Predictive modeling aims to establish a quantitative structure-property relationship (QSPR), where the structural or electronic features of a molecule are correlated with its macroscopic properties. For a compound like this compound, QSPR models could be developed to predict its affinity for various analytes or its performance in a sensor array.
By computationally generating a set of related molecules with slight modifications to the benzyloxyethoxy chain (e.g., changing its length or adding substituents), a data set of calculated descriptors (like HOMO-LUMO gap, dipole moment, molecular volume) can be created. These descriptors can then be statistically correlated with experimentally observed properties. Such models are invaluable for rationally designing new molecules with enhanced performance, reducing the need for extensive trial-and-error synthesis and testing. For example, computer modeling can be used to rationalize the selectivity of boronic acid sensors by calculating parameters like the average distance between binding sites in more complex structures. rsc.orgacs.org
Analytical Methodologies for Research Characterization of 4 2 Benzyloxy Ethoxy Phenylboronic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of 4-[2-(Benzyloxy)ethoxy]phenylboronic acid from reaction byproducts and starting materials, as well as for the precise determination of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. The method's high resolution and sensitivity make it ideal for assessing the purity of synthesized batches and for monitoring the progress of reactions involving this compound.
In a typical HPLC analysis, a solution of the boronic acid is injected into a column packed with a stationary phase, often a silica-based material with a C18 (octadecylsilyl) modification. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The European Commission has outlined standardized HPLC methods for the analysis of related compounds, which can be adapted for this specific boronic acid. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of minute quantities of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This powerful technique couples the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is particularly valuable for analyzing complex matrices where the concentration of the target analyte is extremely low. sciex.comnih.gov
The LC component separates the boronic acid from other components in the sample. The eluent from the LC column is then introduced into the mass spectrometer, where the molecules are ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion corresponding to the analyte of interest is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for quantification at very low levels, often in the picogram per milliliter (pg/mL) range. sciex.com The development of LC-MS/MS methods for other boronic acid derivatives has demonstrated the potential for achieving lower limits of quantitation (LLOQ) as low as 2 pg/mL. sciex.com
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound, confirming the presence of specific functional groups, and studying its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all employed to provide a complete picture of its atomic connectivity and chemical environment.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton to its specific position within the benzyloxy, ethoxy, and phenylboronic acid moieties. For instance, characteristic signals would be expected for the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) and ethoxy groups, and the hydroxyl protons of the boronic acid group. rsc.orgrsc.orgthno.orgchemicalbook.comrsc.orgorgsyn.orgtcichemicals.com
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the number of carbon atoms and their hybridization states (sp², sp³). The chemical shifts of the carbon atoms are influenced by their local electronic environment, providing further structural confirmation. rsc.orgnih.govchemicalbook.comresearchgate.net
¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B NMR is a specialized but highly informative technique. The chemical shift of the ¹¹B nucleus is very sensitive to the coordination number and the nature of the substituents attached to the boron atom. For a trigonal planar boronic acid, a characteristic chemical shift is observed. The presence of the boroxine (B1236090) anhydride, a common impurity in boronic acid samples, can also be detected as it gives a distinct signal at a slightly different chemical shift. nih.govsdsu.eduacs.orgscribd.comacs.orgspectrabase.com
Table 1: Representative NMR Data for Phenylboronic Acid Derivatives
| Nucleus | Chemical Shift Range (ppm) | Remarks |
| ¹H | 6.5 - 8.2 | Aromatic protons |
| 3.5 - 5.5 | Methylene protons (ethoxy, benzyloxy) | |
| 8.0 - 10.0 | Boronic acid OH (often broad, may exchange) | |
| ¹³C | 110 - 165 | Aromatic carbons |
| 60 - 75 | Alkoxy carbons | |
| ¹¹B | 25 - 35 | Trigonal boronic acids |
Note: The exact chemical shifts for this compound would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound.
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic rings. The position and intensity of these bands can be influenced by the substituents on the phenyl rings. UV-Vis spectroscopy is also useful for quantitative analysis using the Beer-Lambert law. researchgate.netresearchgate.netcore.ac.ukrsc.org
Fluorescence Spectroscopy: While not all molecules fluoresce, many aromatic compounds do. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. If this compound is fluorescent, its emission spectrum can provide further information about its electronic structure. The fluorescence properties of boronic acid derivatives can be sensitive to their environment, such as pH and the presence of other molecules, making them useful in sensing applications. researchgate.netresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various bonds. rsc.orgresearchgate.netnih.govthermofisher.comspectrabase.com
Key expected vibrational bands include:
A broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the ethoxy and benzyl groups, typically just below 3000 cm⁻¹.
C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.
A strong C-O stretching band for the ether linkages, usually in the 1000-1300 cm⁻¹ region.
A B-O stretching vibration, which is also expected in the infrared spectrum.
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Boronic Acid) | Stretching | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | > 3000 |
| C-H (Aliphatic) | Stretching | < 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Ether) | Stretching | 1000 - 1300 |
| B-O | Stretching | ~1350 |
The combination of these analytical techniques provides a robust framework for the unambiguous identification, purity assessment, and structural confirmation of this compound, ensuring its quality and suitability for its intended research and synthetic applications.
Other Advanced Analytical Approaches Relevant to Boronic Acid Chemistry
The characterization of boronic acids and their derivatives, such as this compound, often extends beyond routine spectroscopic techniques to include a variety of advanced analytical methodologies. These methods provide deeper insights into the purity, stability, and physicochemical properties of these compounds, which are crucial for their application in fields like synthetic chemistry and materials science.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for the analysis of boronic acids. rsc.orgwaters.com These techniques are instrumental in assessing the purity of this compound and monitoring its behavior in reaction mixtures.
A significant challenge in the reversed-phase HPLC analysis of boronic acids is their potential for degradation and their hydrophilic nature, which can lead to poor retention on C18 columns. americanpharmaceuticalreview.com To overcome these issues, specific method development strategies are employed. For instance, using a high-pH mobile phase can stabilize boronate esters, which are prone to hydrolysis to the corresponding boronic acid. americanpharmaceuticalreview.comnih.gov The choice of mobile phase and column chemistry is critical for achieving optimal separation and resolution.
A systematic approach to HPLC method development for a series of boronic acids has demonstrated that baseline resolution can be achieved by carefully selecting the stationary phase and mobile phase modifiers. waters.com For example, screening different columns and using formic acid modified acetonitrile mobile phases can lead to a robust separation method. waters.com
Table 1: HPLC Method Parameters for Boronic Acid Analysis
| Parameter | Condition | Rationale/Benefit | Reference |
|---|---|---|---|
| Stationary Phase | XSelect Premier HSS T3 | Provides good retention and peak shape for polar compounds. | waters.com |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Low pH mobile phase to ensure neutrality of the boronic acid group for better retention in reversed-phase. | waters.com |
| Detection | PDA Detector | Allows for the detection and quantification of aromatic boronic acids. | waters.com |
| Flow Rate | Variable (optimized for separation) | Ensures efficient separation within a reasonable analysis time. | waters.com |
| Column Temperature | Controlled (e.g., 30 °C) | Maintains reproducibility of retention times. | waters.com |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of the molecular weight of boronic acids. researchgate.net Electrospray ionization (ESI) is a commonly used technique, often coupled with liquid chromatography (LC-MS). rsc.orgmdpi.com
The analysis of boronic acids by mass spectrometry can sometimes be challenging due to the formation of unexpected ions, which can complicate the interpretation of the mass spectrum. researchgate.net Research has been conducted to establish reliable methods for the analysis of boronic acids without the need for derivatization. researchgate.net This involves a systematic study of various ionization techniques in both positive and negative modes, as well as the effect of different solvents. researchgate.net
Table 2: Ionization Techniques for Mass Spectrometric Analysis of Boronic Acids
| Ionization Technique | Mode | Observed Ions | Reference |
|---|---|---|---|
| Electrospray Ionization (ESI) | Positive | [M+H]+, [M+Na]+ | rsc.orgresearchgate.net |
| Electrospray Ionization (ESI) | Negative | [M-H]-, [M+Solvent-H]- | researchgate.net |
| Atmospheric Pressure Chemical Ionization (APCI) | Positive/Negative | Varies with analyte and solvent | researchgate.net |
Fluorescence-Based Methods
Arylboronic acids can be functionalized to create fluorescent chemosensors. mdpi.com While this compound itself is not inherently a fluorescent sensor, understanding the principles of how arylboronic acids are used in this context is relevant to the broader chemistry of this class of compounds. These sensors are designed with a recognition moiety (the boronic acid) and a signaling moiety (a fluorophore). mdpi.com The interaction of the boronic acid with a target analyte, often a diol, can lead to a change in the fluorescence properties of the molecule, allowing for detection. mdpi.com This approach has been successfully used to develop methods for the detection of biologically important molecules. mdpi.com
Thermal Analysis
Differential scanning calorimetry (DSC) can be employed to study the thermal properties of boronic acids, such as their melting point and thermal stability. nih.gov For a compound like this compound, DSC can provide valuable information about its solid-state properties and any phase transitions it may undergo upon heating. This is particularly relevant for ensuring the material's integrity during storage and processing.
Future Research Directions and Prospects for 4 2 Benzyloxy Ethoxy Phenylboronic Acid
Innovations in Targeted Synthesis and Scalability
The future synthesis of 4-[2-(Benzyloxy)ethoxy]phenylboronic acid is likely to focus on developing more efficient, sustainable, and scalable methods. While traditional methods for synthesizing boronic acids are well-established, ongoing research aims to improve these processes. Innovations may include the use of continuous flow chemistry, which can offer better control over reaction parameters, leading to higher yields and purity while minimizing waste. The development of novel catalysts for the borylation of aryl halides or the direct C-H activation/borylation of the corresponding ether could provide more direct and atom-economical routes to the target molecule.
Furthermore, scalability is a critical factor for the broader application of this compound. Research into scalable methods will likely draw from established principles in process chemistry, focusing on robust and cost-effective starting materials and reagents. An improved procedure for the synthesis of related dienes has been developed that circumvents a low-yielding boronic acid preparation step, demonstrating a commitment to enhancing yield and throughput in complex syntheses. nih.gov Such approaches, which avoid toxic reagents and streamline purification processes, will be crucial for the large-scale production of this compound.
A summary of potential synthetic innovations is presented in the table below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Continuous Flow Chemistry | Improved reaction control, higher yields, enhanced safety | Reactor design, optimization of reaction parameters |
| Novel Borylation Catalysts | Higher efficiency, broader substrate scope, milder conditions | Catalyst design, understanding reaction mechanisms |
| C-H Activation/Borylation | Increased atom economy, reduced synthetic steps | Development of selective and robust catalysts |
| Process Optimization | Cost reduction, improved scalability, reduced environmental impact | Green chemistry principles, efficient purification techniques |
Exploration of Novel Catalytic Transformations
Beyond its traditional role as a reagent in cross-coupling reactions, this compound holds potential as a catalyst itself. Boronic acids are known to catalyze a variety of organic transformations. rsc.org The Lewis acidic nature of the boron atom can be exploited to activate substrates, and the presence of the benzyloxyethoxy group could modulate the catalyst's solubility, stability, and even its stereoselectivity in certain reactions.
Future research could explore the use of this compound as a catalyst in reactions such as:
Amide bond formation: Boronic acids can catalyze the direct condensation of carboxylic acids and amines, offering a green alternative to traditional coupling reagents. rsc.org
Esterification reactions: Similar to amide bond formation, the catalytic activity of boronic acids can be applied to the synthesis of esters.
Asymmetric catalysis: The chiral environment that could be created by the flexible benzyloxyethoxy chain might be harnessed for enantioselective transformations.
Polymerization reactions: Boronic acids can act as initiators or catalysts in certain polymerization processes.
Scientists have recently engineered an enzyme incorporating boronic acid, which significantly boosts its catalytic power and selectivity through directed evolution, presenting a more sustainable option compared to conventional chemical reactions. scitechdaily.com This breakthrough highlights the potential for developing novel biocatalysts based on boronic acid derivatives like this compound.
Advancements in Smart Materials and Responsive Systems
The phenylboronic acid moiety is a well-established functional group for the creation of "smart" materials that respond to specific stimuli, particularly glucose. rsc.orgresearchgate.netacs.orgnih.gov The reversible covalent interaction between boronic acids and diols, such as those found in saccharides, forms the basis for glucose-responsive systems. rsc.orgresearchgate.netacs.orgnih.gov
Future research is expected to leverage this compound in the development of:
Glucose-responsive hydrogels for drug delivery: These materials can be designed to release therapeutic agents, such as insulin, in response to changes in glucose concentration. rsc.orgresearchgate.netnih.gov The benzyloxyethoxy group could influence the hydrophilicity and swelling properties of the hydrogel, thereby modulating the release kinetics.
Stimuli-responsive polymers: This compound could be incorporated as a monomer or a functional side group in polymers that change their properties (e.g., solubility, conformation) in response to glucose or pH. mdpi.comdovepress.com
Self-healing materials: The dynamic nature of the boronate ester bond can be utilized to create materials capable of repairing themselves after damage.
The development of such materials has significant implications for biomedical applications, including the treatment of diabetes and the creation of advanced diagnostic tools. nih.govmdpi.comnih.govbohrium.com
Development of High-Selectivity Molecular Recognition Platforms
The ability of boronic acids to bind with diol-containing molecules makes them excellent candidates for the development of highly selective molecular recognition platforms. nih.govmdpi.com This has led to their use in a variety of sensing applications. nih.govmdpi.comnih.gov
Future research directions for this compound in this area include:
Fluorescent sensors: By attaching a fluorophore to the phenyl ring, it is possible to design sensors that exhibit a change in fluorescence upon binding to a target analyte, such as a specific saccharide or glycoprotein.
Electrochemical sensors: The boronic acid can be immobilized on an electrode surface to create a sensor that detects analytes through changes in electrical signals.
Chromatographic materials: This compound could be used to create stationary phases for affinity chromatography, enabling the separation and purification of diol-containing biomolecules.
The benzyloxyethoxy side chain could play a crucial role in enhancing the selectivity and sensitivity of these recognition platforms by providing additional non-covalent interactions with the target molecule. Phenylboronic acid derivatives have been investigated for their inhibitory activity against bacterial enzymes like β-lactamases, demonstrating their potential in targeted molecular recognition. mdpi.com
A table summarizing potential molecular recognition applications is provided below:
| Application | Principle of Operation | Potential Advantages of this compound |
| Fluorescent Glucose Sensors | Change in fluorescence upon glucose binding | Tunable photophysical properties, enhanced sensitivity |
| Electrochemical Biosensors | Alteration of electrochemical signal upon analyte binding | Improved stability and reusability of the sensor |
| Affinity Chromatography | Selective binding and elution of diol-containing molecules | High specificity and capacity for purification |
| Enzyme Inhibition | Targeted binding to the active site of enzymes | Potential for development of novel therapeutics |
Integration with Emerging Technologies in Chemical Science
The unique properties of this compound make it a promising candidate for integration with a range of emerging technologies in chemical science.
These include:
Nanotechnology: The compound can be used to functionalize nanoparticles, creating nanostructured materials with tailored properties for applications in drug delivery, bioimaging, and catalysis. bohrium.comnih.govacs.orgresearchgate.net
Chemical Biology: As a molecular probe, it can be used to study the role of carbohydrates in biological processes and to develop new diagnostic tools. rsc.org
Supramolecular Chemistry: The reversible nature of the boronate ester bond makes it an ideal building block for the construction of complex, self-assembling supramolecular architectures.
The integration of this compound with these cutting-edge fields is expected to open up new avenues for innovation and discovery, with potential impacts ranging from personalized medicine to the development of novel materials with unprecedented functionalities.
Q & A
Q. What synthetic strategies are effective for preparing 4-[2-(Benzyloxy)ethoxy]phenylboronic acid, and how can selectivity challenges be addressed?
The synthesis of arylboronic acids often involves multi-step routes, such as halogenation followed by Miyaura borylation. A key challenge is achieving regioselectivity during functionalization of the aromatic ring. For example, benzyloxy-ethoxy substituents may require protecting groups to prevent undesired side reactions during boronation. Evidence from similar compounds (e.g., 2-(aminomethyl)phenylboronic acids) highlights that low yields and purification issues (e.g., irreversible silica binding or boroxin formation) are common . To address selectivity, use controlled reaction temperatures (<40°C) and anhydrous conditions, and employ chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to minimize boronic acid degradation.
Q. What purification methods mitigate instability issues in arylboronic acids like this compound?
Arylboronic acids are prone to hydrolysis and oxidation. Purification via recrystallization (e.g., using methanol/water mixtures) or silica-free methods (e.g., activated charcoal filtration) is recommended. Evidence suggests that silica gel can irreversibly bind boronic acids, leading to yield losses . For air-sensitive compounds, perform purifications under inert gas (N₂/Ar) and store products under vacuum or in anhydrous solvents.
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- ¹H/¹³C NMR : Look for characteristic boronic acid proton signals (δ ~6.5–8.5 ppm for aromatic protons) and benzyloxy-ethoxy group splitting patterns (e.g., δ ~4.5 ppm for –OCH₂–).
- FT-IR : Confirm B–O bonds (~1340 cm⁻¹) and aromatic C–H stretches (~3050 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺] or [M–H₂O+H⁺] due to boronic acid dehydration).
- X-ray Crystallography : Resolve supramolecular interactions (e.g., hydrogen-bonded dimers common in boronic acids) .
Q. What safety protocols are critical when handling this compound?
Based on SDS data for analogous compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does the benzyloxy-ethoxy substituent influence Suzuki-Miyaura coupling efficiency compared to other arylboronic acids?
The electron-rich benzyloxy-ethoxy group may enhance oxidative addition with palladium catalysts but could sterically hinder transmetallation. Compare coupling yields under varying conditions:
- Base : K₂CO₃ vs. CsF (affects boronate activation).
- Solvent : Dioxane vs. DMF (polar aprotic solvents may improve solubility).
- Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf) (ligand bulk impacts steric tolerance).
Contradictory data in similar systems suggest optimizing via Design of Experiments (DoE) to resolve variability .
Q. What mechanistic insights explain the stability of this compound under physiological pH?
Boronic acids can act as saccharide receptors via reversible esterification with diols. The benzyloxy-ethoxy group may stabilize the trigonal boronate form at pH 7.4, enhancing binding affinity. Investigate using:
- pH Titration : Monitor pKa shifts via ¹¹B NMR.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with fructose or other diols .
Q. How do competing side reactions (e.g., protodeboronation) impact synthetic workflows involving this compound?
Protodeboronation (B–C bond cleavage) is common in electron-rich arylboronic acids. Mitigation strategies include:
- Low-Temperature Reactions : Reduce acid-catalyzed degradation.
- Additives : Use silver salts (Ag₂O) to scavenge halides or stabilize Pd intermediates.
- Kinetic Studies : Track decomposition rates via HPLC under varying conditions (pH, solvent) .
Q. What analytical methods resolve contradictions in reported solubility and reactivity data for this compound?
Discrepancies in solubility (e.g., DMSO vs. THF) may arise from varying anhydride content or hydration states. Employ:
- Karl Fischer Titration : Quantify water content in batches.
- DSC/TGA : Assess thermal stability and hydration/dehydration events.
- Batch-to-Batch Comparison : Use LC-MS to identify impurities (e.g., boroxins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
